Enhanced Lipophilicity (LogP) of 5-Fluoroisochroman-4-one Compared to Unsubstituted Isochroman-4-one
The introduction of fluorine at the 5-position increases the lipophilicity of the isochroman-4-one scaffold. Experimental data show 5-fluoroisochroman-4-one has a LogP of 1.7 [1], compared to a reported LogP of 1.23 for unsubstituted isochroman-4-one . This represents a ~38% increase in LogP, indicating significantly higher lipophilicity which can enhance membrane permeability and alter pharmacokinetic profiles.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.7 |
| Comparator Or Baseline | Isochroman-4-one: LogP = 1.23 |
| Quantified Difference | ΔLogP = +0.47 (~38% increase) |
| Conditions | Experimental determination (target); ACD/LogP predicted (comparator) |
Why This Matters
Higher LogP indicates increased lipophilicity, which can improve membrane permeability and alter pharmacokinetic distribution, making 5-fluoroisochroman-4-one a preferred choice for optimizing drug-like properties in early-stage medicinal chemistry campaigns.
- [1] ChemExper chemical directory. Entry for 5-fluoroisochroman-4-one. LogP: 1.7. View Source
